molecular formula C11H14N4S B1470766 N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine CAS No. 1514096-23-1

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine

Cat. No.: B1470766
CAS No.: 1514096-23-1
M. Wt: 234.32 g/mol
InChI Key: ZATKIPDPGRJVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a synthetic organic compound notable for its unique pyrimidine structure that incorporates a methyl group at the N4 position and a thiophen-2-yl ethyl substituent at the N6 position. This structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C11H14N4S
  • Molecular Weight : Approximately 248.35 g/mol
  • CAS Number : 1514096-23-1

The compound's structure indicates potential interactions with various biological targets, making it an interesting candidate for further investigation.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar pyrimidine frameworks have been explored for their potential as:

  • Antitumor Agents : Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Antimicrobial Agents : Pyrimidines have shown efficacy against various bacterial and fungal strains.
  • Antiviral Properties : Some studies suggest that pyrimidine compounds can inhibit viral replication.

Mechanistic Studies

Mechanistic studies are essential to understand how this compound interacts with biological systems. Techniques such as molecular docking, enzyme activity assays, and cell line studies are typically employed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
20aPyrimidine derivativeCDK2/9 inhibitor0.004 (CDK2), 0.009 (CDK9)
Similar PyrimidinesVariesAntimicrobialVaries

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrimidine derivatives against various pathogens. For example, compounds with similar structures have shown significant activity against E. coli , S. aureus , and fungi such as A. flavus and A. niger . The presence of specific substituents on the pyrimidine ring can enhance this activity.

Future Directions

Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Insights : Detailed studies on how this compound interacts with specific cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine may exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. Studies suggest that modifications in the pyrimidine structure can enhance their efficacy against specific cancer types by targeting key enzymes involved in cancer progression .

Modulation of Immune Response

The compound has been explored for its ability to modulate immune responses, particularly through interactions with prostaglandin E2 receptors (EP2 and EP4). By acting as antagonists to these receptors, it may help in reactivating the immune system within tumor environments, which is crucial for effective cancer therapy. This mechanism is particularly relevant in the treatment of melanoma and other solid tumors .

Inflammatory Disorders

Due to its structural similarities with known anti-inflammatory agents, this compound may also have applications in treating inflammatory diseases. Its ability to inhibit specific pathways involved in inflammation could lead to its use as a therapeutic agent for conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusFindings
Anticancer PropertiesDemonstrated significant inhibition of cell proliferation in MCF-7 and HCT-116 cells with IC50 values indicating strong activity.
Immune ModulationHighlighted the role of pyrimidine derivatives as dual antagonists of EP2 and EP4 receptors, enhancing antitumor immunity.
Inflammatory ResponseShowed potential for reducing inflammatory markers in vitro, suggesting applicability in chronic inflammatory conditions.

Properties

IUPAC Name

6-N-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-12-10-7-11(15-8-14-10)13-5-4-9-3-2-6-16-9/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKIPDPGRJVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 5
Reactant of Route 5
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.